molecular formula C14H22N2O B14651629 Urea, 1-(4-heptyl)-3-phenyl- CAS No. 40755-09-7

Urea, 1-(4-heptyl)-3-phenyl-

Cat. No.: B14651629
CAS No.: 40755-09-7
M. Wt: 234.34 g/mol
InChI Key: HROYHGLRZADUTR-UHFFFAOYSA-N
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Description

Urea, 1-(4-heptyl)-3-phenyl- is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a heptyl group attached to the nitrogen atom and a phenyl group attached to the carbon atom of the urea moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(4-heptyl)-3-phenyl- typically involves the reaction of 4-heptylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Heptylaniline+Phenyl isocyanateUrea, 1-(4-heptyl)-3-phenyl-\text{4-Heptylaniline} + \text{Phenyl isocyanate} \rightarrow \text{Urea, 1-(4-heptyl)-3-phenyl-} 4-Heptylaniline+Phenyl isocyanate→Urea, 1-(4-heptyl)-3-phenyl-

Industrial Production Methods

In industrial settings, the production of Urea, 1-(4-heptyl)-3-phenyl- involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(4-heptyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Formation of phenyl urea oxides.

    Reduction: Formation of heptyl aniline derivatives.

    Substitution: Formation of halogenated phenyl urea compounds.

Scientific Research Applications

Urea, 1-(4-heptyl)-3-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, 1-(4-heptyl)-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-(4-heptyl)-3-methyl-
  • Urea, 1-(4-heptyl)-3-ethyl-
  • Urea, 1-(4-heptyl)-3-propyl-

Uniqueness

Urea, 1-(4-heptyl)-3-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where aromaticity and specific interactions with biological targets are required.

Properties

CAS No.

40755-09-7

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-heptan-4-yl-3-phenylurea

InChI

InChI=1S/C14H22N2O/c1-3-8-12(9-4-2)15-14(17)16-13-10-6-5-7-11-13/h5-7,10-12H,3-4,8-9H2,1-2H3,(H2,15,16,17)

InChI Key

HROYHGLRZADUTR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

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